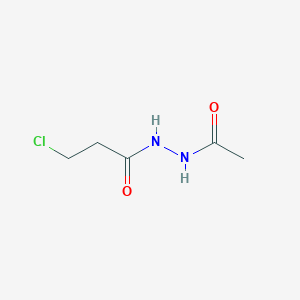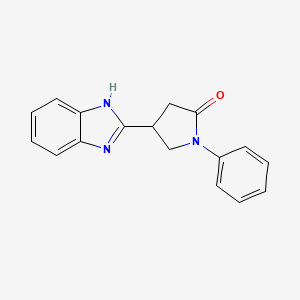
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
作用机制
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The mode of action is likely dependent on the specific targets and the functional groups present on the benzimidazole scaffold.
Biochemical Pathways
These could include pathways related to viral replication, tumor growth, hypertension, gastric acid secretion, helminth infection, microbial growth, and inflammation .
准备方法
The synthesis of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by cyclization with a suitable reagent to introduce the pyrrolidinone ring . Reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or anhydrous aluminum chloride . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学研究应用
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
相似化合物的比较
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can be compared with other benzimidazole derivatives, such as:
2-(4-aminophenyl)benzimidazole: Known for its antimicrobial and anticancer activities.
1,4-bis(1H-benzimidazol-2-yl)benzene: Exhibits unique structural properties and is used in the synthesis of coordination polymers.
2-substituted benzimidazoles: These compounds have diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties.
The uniqueness of this compound lies in its combined benzimidazole and pyrrolidinone structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h1-9,12H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWYHQAUXNGBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
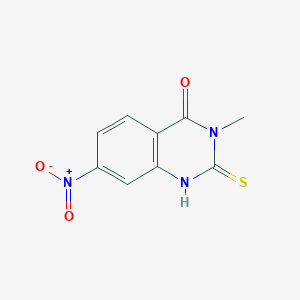
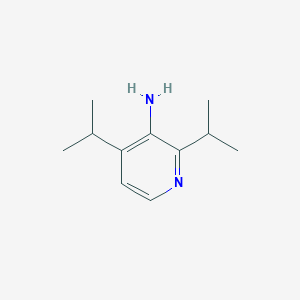

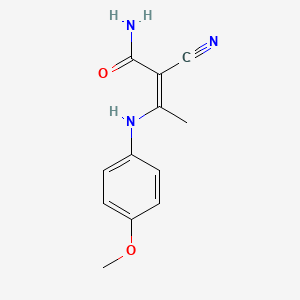
![2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2777331.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
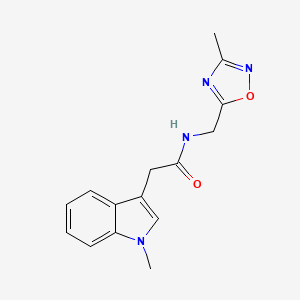
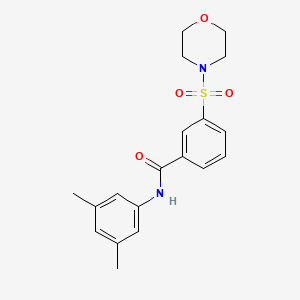
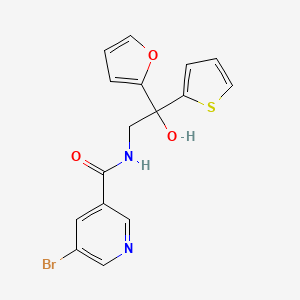
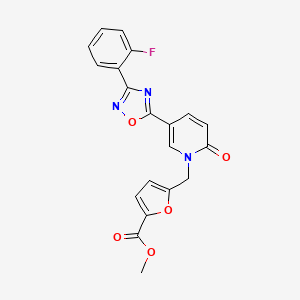
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
![3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2777343.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
